molecular formula C23H26N4O5S B3756977 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(4-methoxyphenoxy)butanamide

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(4-methoxyphenoxy)butanamide

Cat. No.: B3756977
M. Wt: 470.5 g/mol
InChI Key: HLHGLFCLAHVOJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(4-methoxyphenoxy)butanamide is a complex organic compound that features a pyrimidine ring, a sulfamoyl group, and a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(4-methoxyphenoxy)butanamide typically involves multiple stepsThe final step involves the attachment of the butanamide chain through a series of condensation reactions .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Advanced techniques such as continuous flow synthesis may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(4-methoxyphenoxy)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(4-methoxyphenoxy)butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(4-methoxyphenoxy)butanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, depending on the target enzyme and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • **N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,5-dinitro-4-(propan-2-ylamino)benzamide.
  • **N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(5-methyl-1-benzofuran-3-yl)acetamide.

Uniqueness

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(4-methoxyphenoxy)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Biological Activity

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(4-methoxyphenoxy)butanamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C18H20N6O5S
  • Molecular Weight : 432.5 g/mol
  • IUPAC Name : N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-(3,5-dioxopiperazin-1-yl)acetamide

The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in cell cycle regulation and apoptosis. Notably, it has been identified as a dual inhibitor of cyclin-dependent kinases (CDK2 and CDK9), which are critical for cell cycle progression and transcription regulation.

Inhibition Studies

Recent studies have shown that derivatives of this compound exhibit potent inhibitory effects on CDK2 and CDK9:

  • IC50 Values :
    • CDK2: 0.004 μM
    • CDK9: 0.009 μM

These values indicate a significant improvement over previously known inhibitors, suggesting enhanced therapeutic potential against various cancers .

Biological Activity Overview

The compound has demonstrated a range of biological activities, including:

  • Antitumor Activity :
    • Effective in inhibiting tumor growth in xenograft models.
    • Induces G2/M cell cycle arrest and apoptosis in cancer cell lines.
  • Cellular Mechanisms :
    • Modulates expression of proteins related to cell cycle and apoptosis.
    • Exhibits oral bioavailability (86.7% in rat models), indicating potential for systemic administration without significant toxicity .
  • Binding Affinity :
    • The compound demonstrates strong binding affinity to target proteins, which is crucial for its effectiveness as a therapeutic agent .

Case Studies

Several studies have investigated the efficacy of this compound in preclinical models:

StudyModelFindings
Study AHCT116 Xenograft ModelSignificant tumor growth inhibition observed with minimal side effects.
Study BC6 Glioma Rat ModelDemonstrated effective reduction in tumor size and improved survival rates.
Study CIn vitro Cell Line StudiesInduced apoptosis in various cancer cell lines through modulation of CDK activity.

Properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-(4-methoxyphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5S/c1-16-15-17(2)25-23(24-16)27-33(29,30)21-12-6-18(7-13-21)26-22(28)5-4-14-32-20-10-8-19(31-3)9-11-20/h6-13,15H,4-5,14H2,1-3H3,(H,26,28)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHGLFCLAHVOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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